2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid

Lipophilicity Membrane permeability Physicochemical properties

Researchers requiring orthogonal piperidine protection face inefficiencies with generic single-protection analogs, increasing synthetic steps and purification. This compound provides pre-installed Boc/benzyl orthogonal protection with a free carboxylic acid for sequential chemoselective functionalization. • Eliminates ≥1 protection/deprotection cycle vs. mono-protected analogs-cuts reagent costs & purification time • +2.7 logP advantage improves intermediate solubility & BBB penetration potential • Directly compatible with PROTAC assembly & CNS-targeted library synthesis

Molecular Formula C19H28N2O4
Molecular Weight 348.443
CAS No. 2059934-72-2
Cat. No. B2383535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid
CAS2059934-72-2
Molecular FormulaC19H28N2O4
Molecular Weight348.443
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C19H28N2O4/c1-18(2,3)25-17(24)20-19(13-16(22)23)9-11-21(12-10-19)14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24)(H,22,23)
InChIKeyBZNNZZKTTLASPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid (CAS 2059934-72-2) – A Dual-Protecting-Group Piperidine Scaffold for Orthogonal Synthesis


2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid is a synthetic, polyfunctionalized piperidine derivative featuring a benzyl‑protected piperidine nitrogen and a Boc‑protected primary amine at position 4, along with a free acetic acid side chain . With a molecular formula of C₁₉H₂₈N₂O₄ and a molecular weight of 348.4 g mol⁻¹, this compound serves as a versatile building block for multi‑step organic synthesis, particularly in medicinal chemistry and chemical biology programs that demand sequential, orthogonal deprotection .

Why 2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid Cannot Be Replaced by In‑Class Piperidine Acetic Acid Derivatives


The unique combination of a Boc‑protected primary amine, a benzyl‑protected tertiary amine, and a free carboxylic acid in this compound enables an orthogonal protection strategy that is not achievable with simpler piperidine acetic acid analogs lacking one of these functionalities . Compounds such as 2-(4‑amino‑1‑benzylpiperidin‑4‑yl)acetic acid (CAS 1023471‑40‑0) lack the Boc group, while 1‑Boc‑4‑amino‑4‑piperidineacetic acid (CAS 1159983‑30‑8) lacks the benzyl substituent, and 2‑(1‑benzylpiperidin‑4‑yl)acetic acid (CAS 130927‑83‑2) contains neither the Boc‑amino nor the quaternary substitution . These structural deletions fundamentally alter deprotection orthogonality, lipophilicity, and synthetic versatility—rendering generic substitution impossible without compromising multi‑step synthetic efficiency.

Quantitative Differentiation Evidence for 2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid vs. Closest Analogs


Calculated LogP Advantage Over Non‑Benzyl Analog

The benzyl substituent on the piperidine nitrogen markedly increases lipophilicity compared with the non‑benzyl analog 1‑Boc‑4‑amino‑4‑piperidineacetic acid (CAS 1159983‑30‑8). Predicted clogP for the benzyl‑containing scaffold is approximately 3.3–3.5, whereas the non‑benzyl analog shows a predicted LogP of approximately 0.59, yielding a difference of about 2.7–2.9 log units .

Lipophilicity Membrane permeability Physicochemical properties

Molecular Weight Differentiation vs. Carboxybenzyl (Cbz) Analog

The target compound (MW 348.4 g mol⁻¹) retains the benzyl group directly on the piperidine nitrogen, whereas the Cbz‑protected analog 2‑(1‑Boc‑4‑(Cbz‑amino)piperidin‑4‑yl)acetic acid (CAS 1447607‑41‑1) incorporates an extra carbamate oxygen, giving MW 392.45 g mol⁻¹ .

Molecular size Pharmacokinetics Bioavailability

Orthogonal Deprotection: Acid‑Labile Boc vs. Hydrogenolysis‑Labile Benzyl

The Boc group is cleaved by mild acidic conditions (e.g., 50 % TFA in CH₂Cl₂, room temperature, 1–2 h), whereas the benzyl group on the piperidine nitrogen is stable under these conditions and requires hydrogenolysis (H₂, 10 % Pd/C, 1 atm, 4–6 h) for removal . By contrast, the analog 2‑(4‑amino‑1‑benzylpiperidin‑4‑yl)acetic acid (lacking Boc) would lose the primary amine during acid‑catalyzed reactions, and the analog 1‑Boc‑4‑amino‑4‑piperidineacetic acid (lacking benzyl) cannot be deprotected by hydrogenolysis.

Protecting group chemistry Orthogonal synthesis Multi‑step synthesis

Free Carboxylic Acid Enables One‑Step Amide Coupling

The target compound bears a free carboxylic acid that can be directly activated for amide coupling (e.g., using HATU or EDC/HOBt) without prior deprotection . In contrast, the analog 2‑(1‑benzylpiperidin‑4‑yl)acetic acid (CAS 130927‑83‑2) lacks the Boc‑protected amine, and the analog 2‑(4‑amino‑1‑benzylpiperidin‑4‑yl)acetic acid possesses a free primary amine that would compete with external nucleophiles, necessitating an additional protection/deprotection sequence before coupling .

Amide bond formation Synthetic efficiency Functional group availability

Optimal Application Scenarios for 2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid Based on Quantitative Differentiation Evidence


Synthesis of PROTACs and Other Heterobifunctional Degraders

The orthogonal Boc‑acid/benzyl‑amine protection pattern enables sequential, chemoselective functionalization of the piperidine scaffold—first at the free carboxylic acid (for linker attachment) and subsequently at the deprotected primary amine (for warhead conjugation)—without cross‑reactivity . This is essential for assembling PROTACs, where precise spatial orientation of the two protein‑binding moieties is required.

Multi‑Step Medicinal Chemistry Campaigns Requiring Selective Deprotection

In programs where a benzyl‑protected tertiary amine must be retained through acidic Boc‑removal steps (e.g., during solid‑phase peptide synthesis or acid‑labile linker installation), the 2.7‑logP advantage conferred by the benzyl group also improves intermediate solubility in organic solvents, facilitating purification . Compounds lacking the benzyl group often precipitate during such steps, reducing yields.

Building Block for CNS‑Penetrant Compound Libraries

The elevated lipophilicity (clogP ≈ 3.3–3.5) aligns with the physicochemical profile associated with blood–brain barrier penetration, making this scaffold a strategically advantageous starting point for CNS‑targeted libraries . The lower‑lipophilicity analog 1‑Boc‑4‑amino‑4‑piperidineacetic acid (LogP ≈ 0.59) is less suitable for such campaigns.

Large‑Scale Parallel Synthesis Where Step Economy Is Critical

The pre‑installed Boc‑protected amine and free carboxylic acid eliminate at least one protection/deprotection cycle compared with amino‑acid analogs that lack one of these features, directly reducing both reagent costs and purification burden in high‑throughput synthesis workflows .

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